molecular formula C14H18N4O2 B3124150 Benzyl 3-(azidomethyl)piperidine-1-carboxylate CAS No. 315717-75-0

Benzyl 3-(azidomethyl)piperidine-1-carboxylate

Cat. No. B3124150
M. Wt: 274.32 g/mol
InChI Key: YTIYDGCOISYVRA-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Benzyl 3-(aminomethyl)piperidine-1-carboxylate is a related compound .


Synthesis Analysis

While specific synthesis methods for “Benzyl 3-(azidomethyl)piperidine-1-carboxylate” are not available, piperidine derivatives are synthesized through various intra- and intermolecular reactions .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. They play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .

Scientific Research Applications

Synthetic Intermediates

Piperidine derivatives, such as 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, have been studied for their reactivity and applications as synthetic intermediates. They have found use in the synthesis of natural products and compounds with pharmacological interest, including emetine-like antiepileptic and herbicide agents. Such derivatives can be obtained through reactions involving methyl N-benzyl-β-alaninate, demonstrating the versatile reactivity of piperidine-based compounds in synthetic organic chemistry (Ibenmoussa et al., 1998).

Microbial Reduction

The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to its hydroxy ester derivatives has shown high diastereo- and enantioselectivities. This process highlights the potential of piperidine derivatives in stereoselective synthesis, which is a crucial aspect of medicinal chemistry for creating compounds with specific biological activities (Guo et al., 2006).

Substituent Effects

A study on the electronic effects of common carbohydrate protecting groups in a piperidine model system has provided insights into how different substituents on the piperidine ring can influence the molecule's electronic properties and reactivity. This research is relevant for the design of piperidine-based compounds with desired chemical and biological properties (Heuckendorff et al., 2010).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is a key target in the development of treatments for conditions like Alzheimer's disease. The introduction of specific substituents on the piperidine ring has been found to enhance this activity, indicating the potential of such compounds in therapeutic applications (Sugimoto et al., 1990).

Future Directions

Piperidine derivatives are a focus of ongoing research due to their wide range of biological activities and their presence in many pharmaceuticals . Future research will likely continue to explore new synthesis methods, biological activities, and potential applications of these compounds.

properties

IUPAC Name

benzyl 3-(azidomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c15-17-16-9-13-7-4-8-18(10-13)14(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIYDGCOISYVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-3-(azidomethyl)piperidine

Synthesis routes and methods

Procedure details

Dissolved 1-benzyloxycarbonyl-3-methanesulfonyloxymethyl-piperidine (5.24 mmol, 1 eq) in DMF (50 mL). Added sodium azide (1.7 g, 26.2 mmol, 5 eq). Warmed the mixture to 60° C. and let stir overnight. Removed the DMF under reduced pressure. Diluted the residue with ethyl acetate and washed with water and then brine. Dried the organic layer over anhydrous Na2SO4, filtered and concentrated giving 1.27 g. crude product.
Quantity
5.24 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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